Ceronapril

Description

structure given in first source; RN given for (S)-isome

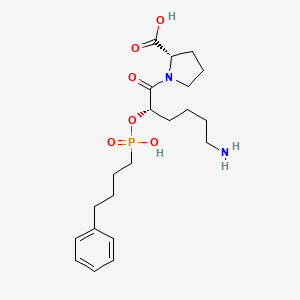

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N2O6P/c22-14-6-4-13-19(20(24)23-15-8-12-18(23)21(25)26)29-30(27,28)16-7-5-11-17-9-2-1-3-10-17/h1-3,9-10,18-19H,4-8,11-16,22H2,(H,25,26)(H,27,28)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYLTXNCFVRALQ-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891418 | |

| Record name | Ceronapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111223-26-8, 120122-26-1 | |

| Record name | Ceronapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111223-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceronapril [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111223268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceronapril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120122261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceronapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERONAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MM60SOVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ceronapril (SQ 29,852): A Technical Guide on its Mechanism of Action in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceronapril (also known as SQ 29,852) is a potent, orally active phosphonate-containing angiotensin-converting enzyme (ACE) inhibitor. Investigated for its potential as an antihypertensive agent, this compound demonstrated significant efficacy in preclinical models by targeting the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data. It includes a summary of its quantitative effects, descriptions of relevant experimental protocols, and visualizations of its signaling pathway and experimental workflows. Although this compound was ultimately not brought to market, the study of its unique phosphonate structure and its interactions with ACE provides valuable insights for cardiovascular research and drug development.

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

This compound exerts its cardiovascular effects primarily through the competitive inhibition of angiotensin-converting enzyme (ACE), a key metalloprotease in the renin-angiotensin-aldosterone system (RAAS).[1][2] As a phosphonate-containing compound, this compound utilizes a phosphinyl group to bind with high affinity to the zinc ion within the active site of ACE.[2] This potent binding prevents ACE from catalyzing its two primary reactions:

-

Conversion of Angiotensin I to Angiotensin II: By blocking the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II, this compound effectively reduces the circulating levels of angiotensin II.[3] This leads to a decrease in angiotensin II-mediated effects, including vasoconstriction, aldosterone secretion, and sympathetic nervous system activation.

-

Inhibition of Bradykinin Degradation: this compound also prevents the degradation of bradykinin, a potent vasodilator, into inactive fragments. The resulting increase in bradykinin levels contributes to vasodilation and a reduction in peripheral vascular resistance.

The dual effects of reducing angiotensin II and increasing bradykinin levels result in a decrease in total peripheral resistance and, consequently, a lowering of arterial blood pressure.

Signaling Pathway of this compound's Action

The following diagram illustrates the central role of ACE in the renin-angiotensin-aldosterone system and the inhibitory action of this compound.

Quantitative Data from Preclinical Research

This compound was evaluated in several preclinical models to determine its potency and efficacy. The following tables summarize the key quantitative findings from these studies.

In Vitro ACE Inhibition

| Parameter | Value | Species/Source | Reference |

| IC50 | 1.5 x 10-8 M | Human Renal ACE | [4] |

| Relative Potency | ~1/10th of Captopril | Human Renal ACE | [4] |

| Relative Potency | ~1/28th of Enalaprilat | Human Renal ACE | [4] |

| Relative Potency | ~14 times more potent than Enalapril | Human Renal ACE | [4] |

In Vivo Efficacy in Animal Models

| Model | Dose | Effect | Duration | Reference |

| Spontaneously Hypertensive Rats (SHR) | 23 and 68 µmol/kg (oral) | Significant blood pressure lowering | 24 hours | [5] |

| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg (oral, daily for 21 days) | Significant chronic anti-hypertensive effect | Persistent tendency after discontinuation | [6] |

| Two-Kidney, One-Clip Hypertensive Rats | 2.3, 6.8, 23, and 68 µmol/kg (oral) | Significant and dose-related fall in arterial pressure | 24 hours | [5] |

| Two-Kidney, One-Clip Hypertensive Rats | 10 mg/kg (oral, daily for 21 days) | Significant chronic anti-hypertensive effect | Persistent tendency after discontinuation | [6] |

| Conscious Dogs | ED50 = 300 nmol/kg (i.v.) | Inhibition of Angiotensin I pressor response | - | [5] |

| Conscious Dogs | ED50 = 18 µmol/kg (oral) | Inhibition of Angiotensin I pressor response | - | [5] |

| Monkeys | ED50 = 60 nmol/kg (i.v.) | Inhibition of Angiotensin I pressor response | - | [5] |

| Monkeys | ED50 = 18 µmol/kg (oral) | Inhibition of Angiotensin I pressor response | - | [5] |

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not publicly available. However, based on the methodologies described in the publications and standard pharmacological practices of the time, the following sections outline the likely protocols used.

In Vitro ACE Inhibition Assay

The inhibitory potency of this compound on ACE was likely determined using a spectrophotometric or fluorometric assay. A common method involves the hydrolysis of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), by ACE to release hippuric acid.

Workflow:

-

Enzyme Preparation: A source of ACE, such as purified rabbit lung or human renal ACE, is prepared in a suitable buffer (e.g., phosphate buffer, pH 8.3).

-

Inhibitor Incubation: Various concentrations of this compound are pre-incubated with the ACE solution for a defined period at 37°C.

-

Substrate Addition: The synthetic substrate (e.g., HHL) is added to initiate the enzymatic reaction.

-

Reaction Termination: After a specific incubation time, the reaction is stopped, often by the addition of an acid (e.g., HCl).

-

Quantification of Product: The product (e.g., hippuric acid) is extracted with an organic solvent (e.g., ethyl acetate), and its absorbance is measured using a UV spectrophotometer.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of the ACE activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Antihypertensive Activity in Rat Models

The antihypertensive effects of this compound were assessed in established models of hypertension, such as the Spontaneously Hypertensive Rat (SHR) and the two-kidney, one-clip (2K1C) renal hypertensive rat.

Workflow:

-

Animal Model: Age and weight-matched hypertensive rats are selected for the study.

-

Baseline Measurement: Baseline systolic blood pressure and heart rate are measured in conscious, restrained rats using the tail-cuff method.

-

Drug Administration: this compound is administered orally (p.o.) via gavage at various doses. A vehicle control group receives the same volume of the vehicle solution.

-

Post-Dose Monitoring: Blood pressure and heart rate are measured at multiple time points after drug administration (e.g., 1, 2, 4, 8, 24 hours).

-

Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Pharmacokinetic Analysis

Although detailed data is scarce, a pharmacokinetic study in healthy male volunteers was conducted. The methodology would have involved the following steps, likely using a radioimmunoassay (RIA) to measure plasma concentrations due to the high sensitivity required.

Workflow:

-

Subject Enrollment: Healthy volunteers are enrolled after providing informed consent.

-

Drug Administration: A single oral dose of this compound is administered.

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis (RIA): The concentration of this compound in the plasma samples is quantified using a specific radioimmunoassay. This competitive binding assay involves a radiolabeled version of this compound and a specific antibody.

-

Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion and Future Perspectives

This compound is a potent phosphonate-containing ACE inhibitor that demonstrated significant and long-lasting antihypertensive effects in preclinical cardiovascular research. Its mechanism of action is well-established within the class of ACE inhibitors, involving the dual modulation of the renin-angiotensin and kinin-kallikrein systems. While this compound did not proceed to clinical use, the data from its investigation contribute to the broader understanding of the structure-activity relationships of ACE inhibitors. The unique phosphonate group's interaction with the ACE active site remains an area of interest for the design of novel enzyme inhibitors in cardiovascular and other therapeutic areas. Further research into tissue-specific ACE inhibition and the long-term effects of phosphonate-containing compounds could yield new therapeutic strategies.

References

- 1. Phosphorus-containing inhibitors of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity [pubmed.ncbi.nlm.nih.gov]

- 3. phoenixbiotech.net [phoenixbiotech.net]

- 4. Identification of ACE pharmacophore in the phosphonopeptide metabolite K-26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 6. pubs.acs.org [pubs.acs.org]

The Genesis and Synthesis of Ceronapril: A Phosphonate Angiotensin-Converting Enzyme Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceronapril (also known as SQ 29,852) is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. As a member of the phosphonate class of ACE inhibitors, its discovery and development represent a significant advancement in the design of cardiovascular therapeutics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathways of this compound, tailored for professionals in the field of drug development and medicinal chemistry.

Discovery and Development

The development of this compound is rooted in the broader history of ACE inhibitor discovery, which began with the identification of peptides from the venom of the Brazilian pit viper, Bothrops jararaca. These peptides demonstrated the therapeutic potential of ACE inhibition for the treatment of hypertension. The first generation of synthetic, orally active ACE inhibitors, such as captopril, validated this approach.

Subsequent research focused on developing inhibitors with improved potency, duration of action, and side-effect profiles. This led to the exploration of different zinc-binding moieties to interact with the active site of the ACE enzyme. This compound emerged from a research program at E.R. Squibb & Sons, Inc., focused on phosphorus-containing amino acid derivatives as potent ACE inhibitors. The inventors, D.S. Karanewsky and E.W. Petrillo, Jr., designed this compound to mimic the transition state of angiotensin I hydrolysis by ACE, incorporating a phosphonate group to chelate the active site zinc ion.

Mechanism of Action

This compound acts as a competitive inhibitor of angiotensin-converting enzyme. ACE is a zinc-dependent metalloproteinase that cleaves the dipeptide His-Leu from angiotensin I to form the potent vasoconstrictor angiotensin II. By binding to the active site of ACE with high affinity, this compound prevents the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.

The phosphonate moiety of this compound is crucial for its inhibitory activity, forming a strong coordinating bond with the zinc ion in the ACE active site. The rest of the molecule is designed to interact with the enzyme's substrate-binding pockets, contributing to its high potency and specificity.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Value | Species | Administration | Reference |

| IC50 | 36 nM | - | In Vitro | [1] |

| ED50 (IV) | 0.063 µmol/kg | Rat | Intravenous | [1] |

| ED50 (PO) | 0.53 µmol/kg | Rat | Oral | [1] |

| ED50 (IV) | 300 nmol/kg | Dog | Intravenous | [2] |

| ED50 (PO) | 18 µmol/kg | Dog | Oral | [2] |

| ED50 (IV) | 60 nmol/kg | Monkey | Intravenous | [2] |

| ED50 (PO) | 18 µmol/kg | Monkey | Oral | [2] |

Table 2: Comparative Potency of ACE Inhibitors in Spontaneously Hypertensive Rats (SHR) Tissues

| Compound | Relative Potency (SQ 29,852 = 1.0) |

| SQ 29,852 (this compound) | 1.0 |

| Captopril | 3.5 |

| Enalapril | 12 |

| Fosinopril | 13 |

| Zofenopril | 20 |

| Lisinopril | 24 |

| Ramipril | 51 |

Synthesis Pathways

Two primary synthetic routes for this compound have been described. Both pathways utilize L-lysine and L-proline derivatives as key building blocks.

Synthesis Pathway 1

This pathway involves the initial preparation of a protected 6-amino-2(S)-hydroxyhexanoic acid from L-lysine. This intermediate is then coupled with L-proline benzyl ester. The resulting dipeptide is subsequently reacted with a 4-phenylbutylphosphonous acid derivative, followed by oxidation and deprotection to yield this compound.

Synthesis Pathway 2

An alternative approach involves the direct condensation of the acylated proline ester with a pre-formed dibenzyl 4-phenylbutylphosphonate. This is followed by deprotection to afford the final product.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on published patent literature.

Preparation of 6-Amino-2(S)-hydroxyhexanoic acid

To a solution of L-lysine hydrochloride (18.27 g, 0.1 mol) in 100 mL of water at 0°C is added a solution of sodium nitrite (13.8 g, 0.2 mol) in 50 mL of water, followed by the dropwise addition of 2 M sulfuric acid (100 mL). The reaction mixture is stirred at room temperature for 16 hours. The solution is then passed through a column of Dowex 50 (H+ form) resin. The column is washed with water and the product is eluted with 2 M ammonium hydroxide. The eluate is concentrated under reduced pressure to give 6-amino-2(S)-hydroxyhexanoic acid.

Preparation of N-Benzyloxycarbonyl-6-amino-2(S)-hydroxyhexanoic acid

To a solution of 6-amino-2(S)-hydroxyhexanoic acid (14.7 g, 0.1 mol) in 100 mL of 1 M sodium hydroxide at 0°C is added benzyl chloroformate (17.07 g, 0.1 mol) dropwise. The mixture is stirred at room temperature for 4 hours. The aqueous solution is washed with ether, acidified with concentrated hydrochloric acid, and extracted with ethyl acetate. The organic extracts are dried over magnesium sulfate and concentrated to yield the N-benzyloxycarbonyl derivative.

Condensation with L-Proline benzyl ester

A solution of N-benzyloxycarbonyl-6-amino-2(S)-hydroxyhexanoic acid (2.81 g, 10 mmol), L-proline benzyl ester hydrochloride (2.42 g, 10 mmol), 1-hydroxybenzotriazole (1.35 g, 10 mmol), and triethylamine (1.01 g, 10 mmol) in 50 mL of dichloromethane is cooled to 0°C. Dicyclohexylcarbodiimide (2.06 g, 10 mmol) is added and the mixture is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is filtered off and the filtrate is washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over magnesium sulfate and concentrated to give the acylated proline ester.

Final Synthesis of this compound (via Pathway 1)

To a solution of the acylated proline ester (5.0 g, 10 mmol) and 4-phenylbutylphosphonous acid (2.0 g, 10 mmol) in 50 mL of dichloromethane is added dicyclohexylcarbodiimide (2.06 g, 10 mmol) and a catalytic amount of 4-dimethylaminopyridine. The mixture is stirred for 8 hours. The reaction mixture is then cooled to 0°C and a solution of sodium periodate (2.14 g, 10 mmol) in 20 mL of water is added. The mixture is stirred for 4 hours. The organic layer is separated, washed with water and brine, dried, and concentrated. The resulting protected phosphonic ester is dissolved in methanol and hydrogenated over 10% palladium on carbon at 50 psi for 6 hours. The catalyst is filtered off and the solvent is evaporated to yield this compound.

Conclusion

This compound stands as a testament to the power of rational drug design in the development of highly effective cardiovascular therapies. Its unique phosphonate structure provides potent and sustained inhibition of the angiotensin-converting enzyme. The synthetic pathways detailed herein offer efficient and scalable methods for its preparation. This guide provides a foundational resource for researchers and scientists working on the development of novel ACE inhibitors and other cardiovascular drugs.

References

Pharmacological Profile of Ceronapril: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacological profile of Ceronapril (also known as SQ 29,852), a potent, orally active inhibitor of the Angiotensin-Converting Enzyme (ACE). It consolidates key data on its mechanism of action, potency, in vivo efficacy, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a nonsulfhydryl, phosphorus-containing compound that demonstrates high-potency inhibition of the Angiotensin-Converting Enzyme. Its primary mechanism of action is the interruption of the Renin-Angiotensin-Aldosterone System (RAAS), leading to a reduction in blood pressure. Preclinical studies in various animal models have established its oral activity and a prolonged duration of action compared to earlier ACE inhibitors like captopril. This guide details its inhibitory constants, in vivo efficacy in hypertensive rat models, and the experimental frameworks used to determine these properties.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by competitively inhibiting ACE, a critical zinc-containing metalloproteinase in the RAAS cascade. ACE is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II elevates blood pressure through direct vasoconstriction and by stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention. By blocking this conversion, this compound effectively reduces levels of Angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.

Figure 1: this compound inhibits ACE, blocking Angiotensin II production.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data defining the pharmacological profile of this compound.

In Vitro ACE Inhibitory Potency

This compound demonstrates potent inhibition of ACE in vitro, with inhibitory concentration (IC50) values in the low nanomolar range.

| Compound | Parameter | Value | Source Tissue/Enzyme |

| This compound (SQ 29,852) | IC50 | ~34 nM | Rat Brain Slices (Autoradiography) |

| This compound (SQ 29,852) | IC50 | ~34 nM | Rat Cerebrospinal Fluid (Fluorimetric Assay) |

Data sourced from Neuropharmacology, 1992.[1]

In Vivo Efficacy: Inhibition of Angiotensin I Pressor Response

The in vivo efficacy of this compound was determined by its ability to inhibit the pressor response to an exogenous Angiotensin I challenge in conscious animals. The ED50 represents the dose required to achieve 50% inhibition of this response.

| Species | Route of Administration | ED50 (nmol/kg) |

| Rat | Intravenous (i.v.) | 63 |

| Rat | Oral (p.o.) | 530 |

| Dog | Intravenous (i.v.) | 300 |

| Monkey | Intravenous (i.v.) | 60 |

Data sourced from Journal of Cardiovascular Pharmacology, 1990.[2] this compound's oral activity in rats was found to be equal in potency to captopril, but its duration of action was significantly longer.[2]

In Vivo Pharmacodynamics: Antihypertensive Effects

Studies in established genetic and surgical models of hypertension demonstrate this compound's dose-dependent, long-lasting antihypertensive effects.

| Animal Model | Route | Dose (µmol/kg) | Observed Effect |

| Spontaneously Hypertensive Rat (SHR) | Oral | 23 | Significant blood pressure reduction lasting 24 hours. |

| Spontaneously Hypertensive Rat (SHR) | Oral | 68 | Significant blood pressure reduction lasting 24 hours. |

| Two-Kidney, One-Clip Hypertensive Rat | Oral | 2.3 - 68 | Significant, dose-related reduction in arterial pressure lasting 24 hours. |

Data sourced from Journal of Cardiovascular Pharmacology, 1990.[2]

Experimental Protocols and Methodologies

The characterization of this compound involves a sequence of in vitro and in vivo experiments to establish its potency and therapeutic effect.

Figure 2: Preclinical evaluation workflow for an ACE inhibitor like this compound.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the IC50 value of an ACE inhibitor.

-

Enzyme and Substrate Preparation:

-

An ACE solution is prepared from a source such as rabbit lung acetone powder, diluted in a suitable buffer (e.g., phosphate buffer, pH 8.3).

-

A solution of the ACE-specific substrate, Hippuryl-Histidyl-Leucine (HHL), is prepared in the same buffer.

-

-

Assay Procedure:

-

Aliquots of the test compound (this compound) at various concentrations are pre-incubated with the ACE solution at 37°C for a short period (e.g., 5-10 minutes).

-

The enzymatic reaction is initiated by adding the HHL substrate solution to the mixture.

-

The reaction is allowed to proceed at 37°C for a defined time (e.g., 30-60 minutes). During this time, ACE cleaves HHL into Hippuric Acid (HA) and Histidyl-Leucine.

-

-

Reaction Termination and Detection:

-

The reaction is stopped by adding a strong acid, such as 1 M HCl.

-

The produced Hippuric Acid is extracted from the aqueous solution using an organic solvent like ethyl acetate.

-

The mixture is centrifuged to separate the layers, and the organic (ethyl acetate) layer containing the HA is carefully collected.

-

The solvent is evaporated, and the remaining HA is redissolved in a known volume of water or buffer.

-

The absorbance of the Hippuric Acid is measured using a UV-Vis spectrophotometer at a wavelength of 228 nm.

-

-

Calculation of IC50:

-

The percentage of ACE inhibition for each concentration of this compound is calculated relative to a control reaction with no inhibitor.

-

The IC50 value, which is the concentration of this compound required to inhibit 50% of ACE activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol describes the methodology for assessing the blood pressure-lowering effects of this compound in a relevant animal model of human essential hypertension.

-

Animal Model and Acclimation:

-

Male Spontaneously Hypertensive Rats (SHR) are used as the experimental model. Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls.

-

Animals are housed under controlled conditions (12:12-h light:dark cycle, constant temperature and humidity) with ad libitum access to food and water.

-

Rats are acclimated to the blood pressure measurement procedure for several days before the study to minimize stress-induced fluctuations.

-

-

Drug Administration:

-

This compound is formulated in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose).

-

The drug is administered orally (p.o.) via gavage at predetermined doses. A control group receives the vehicle only.

-

-

Blood Pressure Measurement (Tail-Cuff Method):

-

Blood pressure is measured non-invasively using the tail-cuff method.

-

The rat is placed in a restrainer, and a small occlusion cuff and a sensor (e.g., a photoelectric sensor) are placed on its tail.

-

The cuff is inflated to a pressure above the expected systolic blood pressure, occluding blood flow.

-

The cuff is then slowly deflated. The pressure at which blood flow returns, detected by the sensor as the first pulse, is recorded as the Systolic Blood Pressure (SBP).

-

Measurements are taken at baseline (before drug administration) and at multiple time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.

-

-

Data Analysis:

-

The change in SBP from baseline is calculated for each animal at each time point.

-

The results from the this compound-treated groups are compared to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA) to determine the significance of the blood pressure-lowering effect.

-

A dose-response curve can be generated by plotting the maximum change in SBP against the administered dose.

-

Conclusion

This compound (SQ 29,852) is a highly potent, orally active ACE inhibitor with a well-defined mechanism of action. Its low nanomolar in vitro potency translates to significant and sustained in vivo antihypertensive effects in preclinical models of hypertension. The data indicate a prolonged duration of action, a desirable characteristic for a therapeutic agent in this class. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel ACE inhibitors.

References

- 1. Effect of acute and chronic administration of this compound on angiotensin converting enzyme in plasma, kidney, lung, brain regions and cerebrospinal fluid of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceranapril (SQ 29,852), an orally active inhibitor of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceronapril: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceronapril (SQ 29,852) is a potent, orally active phosphonate angiotensin-converting enzyme (ACE) inhibitor. Developed as a potential antihypertensive agent, its unique chemical structure and properties have been the subject of significant preclinical investigation. This document provides an in-depth technical overview of this compound, encompassing its chemical characteristics, mechanism of action, and the experimental methodologies used in its evaluation.

Chemical Structure and Properties

This compound is chemically designated as 1-[(2S)-6-Amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L-proline. Its structure features a phosphonate group, which is key to its potent ACE inhibitory activity, linked to an amino acid backbone.

The chemical structure of this compound is depicted in the diagram below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C21H33N2O6P | |

| Molecular Weight | 440.47 g/mol | |

| CAS Number | 111223-26-8 | |

| Melting Point | 190-195 °C (decomposes) | |

| Optical Rotation | [α]D = -47.5° (c=1 in methanol) | |

| XLogP3 | -0.7 | --- |

| Topological Polar Surface Area | 130 Ų | --- |

| Hydrogen Bond Donor Count | 3 | --- |

| Hydrogen Bond Acceptor Count | 7 | --- |

Table 1: Physicochemical Properties of this compound

Mechanism of Action: Inhibition of the Renin-Angiotensin System

This compound exerts its therapeutic effect by potently inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin system (RAS). The RAS is a hormonal cascade that plays a critical role in regulating blood pressure and fluid balance.

The signaling pathway of the renin-angiotensin system and the inhibitory action of this compound are illustrated in the diagram below.

Caption: The Renin-Angiotensin System and the site of this compound's inhibitory action.

By inhibiting ACE, this compound prevents the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion, ultimately resulting in a decrease in blood pressure.

In Vitro and In Vivo Potency

This compound has demonstrated high potency in both in vitro and in vivo studies. A summary of its inhibitory concentrations is provided in Table 2.

| Parameter | Value | Species | Administration | Reference |

| IC50 | 36 nM | - | In Vitro | |

| ED50 | 0.063 µmol/kg | Rat (Male SD) | IV | |

| ED50 | 0.53 µmol/kg | Rat (Male SD) | PO |

Table 2: In Vitro and In Vivo Potency of this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was first described by Karanewsky et al. in the Journal of Medicinal Chemistry (1988), 31(1), 204-212. While the full detailed protocol requires access to the original publication, the key steps involved are:

-

Preparation of the Phosphonate Moiety: The synthesis starts with the preparation of the (4-phenylbutyl)phosphinyl chloride intermediate.

-

Coupling Reaction: This intermediate is then coupled with a protected 6-amino-2-hydroxyhexanoic acid derivative.

-

Deprotection: The protecting groups are removed to yield the phosphinyl-oxy-amino acid.

-

Peptide Coupling: The resulting compound is then coupled with the L-proline ester.

-

Final Deprotection: The final ester and amino protecting groups are removed to yield this compound.

-

Purification: The final product is purified by chromatographic techniques.

In Vivo Evaluation of ACE Inhibition

The in vivo efficacy of this compound was assessed by its ability to inhibit the pressor response to an intravenous challenge with angiotensin I. This methodology is detailed in the Journal of Cardiovascular Pharmacology (1990), 16(1), 121-7.

-

Animal Models: Studies were conducted in various species, including rats, monkeys, and dogs.

-

Procedure:

-

Animals are anesthetized and instrumented for blood pressure monitoring.

-

A baseline pressor response to an intravenous injection of angiotensin I is established.

-

This compound is administered either intravenously or orally at various doses.

-

At specific time points after this compound administration, the angiotensin I challenge is repeated.

-

The inhibition of the angiotensin I-induced pressor response is calculated as a percentage of the baseline response.

-

The ED50, the dose required to produce 50% inhibition of the pressor response, is then determined.

-

Pharmacokinetic Analysis via Radioimmunoassay

A sensitive and specific radioimmunoassay (RIA) was developed to quantify this compound concentrations in biological fluids, as described in Therapeutic Drug Monitoring (1992), 14(3), 209-19.

-

Antiserum Generation: Antibodies against this compound were raised in rabbits by immunizing them with a this compound-protein conjugate.

-

Radiolabeling: A radiolabeled analog of this compound (e.g., with 125I) is synthesized to serve as a tracer.

-

Assay Procedure:

-

A known amount of radiolabeled this compound and the antiserum are incubated with either standard solutions of unlabeled this compound or the biological samples (e.g., plasma, urine).

-

Unlabeled this compound in the standards or samples competes with the radiolabeled this compound for binding to the limited number of antibody sites.

-

After incubation, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of unlabeled this compound.

-

The concentration of this compound in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve.

-

-

Pharmacokinetic Parameters: This assay allows for the determination of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

Experimental Workflow for ACE Inhibitor Discovery

The discovery and development of ACE inhibitors like this compound typically follow a structured experimental workflow, from initial screening to in vivo validation.

Caption: A typical experimental workflow for the discovery and preclinical development of an ACE inhibitor.

This workflow begins with the screening of large compound libraries to identify initial "hits." These hits then undergo a rigorous lead optimization process to improve their potency, selectivity, and pharmacokinetic properties. Promising candidates are then advanced to preclinical development for in vivo evaluation of their efficacy and safety.

Conclusion

This compound is a well-characterized ACE inhibitor with a distinct phosphonate chemical structure that confers high potency. The experimental methodologies employed in its synthesis, pharmacological evaluation, and pharmacokinetic analysis provide a robust framework for the investigation of novel ACE inhibitors. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the chemical and biological profile of this compound.

In Vitro Enzymatic Inhibition of Ceronapril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic inhibition of Ceronapril, a potent angiotensin-converting enzyme (ACE) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and workflows.

Quantitative Inhibition Data

This compound, also known as SQ 29,852, demonstrates significant inhibitory activity against angiotensin-converting enzyme in vitro. The half-maximal inhibitory concentration (IC50) has been determined through various studies, establishing its potency. The collected quantitative data is presented below for clear comparison.

| Parameter | Value | Source Tissue/Enzyme | Assay Type | Reference |

| IC50 | 36 nM | Angiotensin-Converting Enzyme (ACE) | Not Specified | [1] |

| IC50 | ~34 nM | ACE in brain slices | In vitro autoradiography | [2] |

| IC50 | ~34 nM | ACE in cerebrospinal fluid | Fluorimetric enzyme assay | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin system (RAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound effectively reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The phosphonate group within this compound's structure is crucial for its high-affinity binding to the zinc ion in the active site of ACE, characteristic of this class of inhibitors. While the specific inhibition kinetics for this compound are not extensively detailed in the available literature, phosphonate-containing ACE inhibitors typically exhibit a competitive or mixed competitive/non-competitive mode of inhibition.

Experimental Protocols

Spectrophotometric Assay for ACE Inhibition (Cushman and Cheung Method)

This classic method relies on the measurement of hippuric acid, the product of the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

-

Enzyme Source: Angiotensin-Converting Enzyme (e.g., from rabbit lung acetone extract).

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL).

-

Inhibitor: this compound.

-

Buffer: 0.1 M Potassium Phosphate Buffer, pH 8.3, containing 0.3 M NaCl.

-

Stopping Reagent: 1.0 N HCl.

-

Extraction Solvent: Ethyl acetate.

-

Spectrophotometer capable of measuring absorbance at 228 nm.

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a test tube, combine a suitable aliquot of the ACE solution with varying concentrations of this compound (or vehicle for control).

-

Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

-

Initiation of Reaction: Add the HHL substrate to the pre-incubated mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a specific duration (e.g., 30 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding 1.0 N HCl.

-

Extraction of Hippuric Acid: Add ethyl acetate to the reaction mixture and vortex thoroughly to extract the hippuric acid into the organic phase.

-

Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

-

Quantification: Carefully transfer a known volume of the ethyl acetate (upper) layer to a clean tube and evaporate the solvent. Reconstitute the dried hippuric acid in a suitable solvent (e.g., 1 M NaCl) and measure the absorbance at 228 nm using a spectrophotometer.

-

Calculation of Inhibition: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples containing this compound to the absorbance of the control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Fluorometric Assay for ACE Inhibition

Fluorometric assays offer higher sensitivity and are amenable to high-throughput screening. This method often utilizes a fluorogenic substrate that is cleaved by ACE to produce a fluorescent product.

Materials:

-

Enzyme Source: Angiotensin-Converting Enzyme.

-

Fluorogenic Substrate: e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline.

-

Inhibitor: this compound.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl and ZnCl2.

-

Microplate Fluorometer with appropriate excitation and emission filters.

-

96-well black microplates.

Procedure:

-

Preparation of Reagents: Prepare working solutions of the ACE enzyme, fluorogenic substrate, and a serial dilution of this compound in the assay buffer.

-

Assay Setup: In a 96-well black microplate, add the assay buffer, this compound dilutions (or vehicle for control), and the ACE enzyme solution to the respective wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiation of Reaction: Add the fluorogenic substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate fluorometer and measure the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve (fluorescence units per minute).

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the control rate. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

References

Ceronapril's Role in the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceronapril (also known as SQ 29,852) is a potent, orally active inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] As a key regulator of the Renin-Angiotensin-Aldosterone System (RAAS), ACE represents a critical target for the management of hypertension and other cardiovascular disorders. This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with the RAAS, and a summary of its preclinical pharmacodynamic and pharmacokinetic profile based on available data. Due to a lack of publicly available information, this guide does not contain human clinical trial data. Methodologies for key experimental assays relevant to the evaluation of ACE inhibitors are also detailed to provide a framework for research and development.

The Renin-Angiotensin-Aldosterone System (RAAS)

The Renin-Angiotensin-Aldosterone System is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to decreased renal blood flow, reduced sodium delivery to the distal tubule, or sympathetic nervous system stimulation. Renin then cleaves its substrate, angiotensinogen (produced by the liver), to form the inactive decapeptide, angiotensin I.

Angiotensin I is subsequently converted to the highly active octapeptide, angiotensin II, by the Angiotensin-Converting Enzyme (ACE), which is primarily located in the endothelial cells of the lungs and kidneys. Angiotensin II exerts its potent physiological effects through binding to its receptors, primarily the AT1 receptor. These effects include:

-

Vasoconstriction: Angiotensin II is a potent vasoconstrictor, leading to an increase in systemic vascular resistance and, consequently, an elevation in blood pressure.

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a mineralocorticoid that promotes sodium and water reabsorption in the kidneys, leading to an expansion of extracellular fluid volume and a further increase in blood pressure.

-

Sympathetic Nervous System Activation: Angiotensin II enhances the release of norepinephrine from sympathetic nerve terminals, contributing to increased cardiac output and vasoconstriction.

-

Antidiuretic Hormone (ADH) Release: It stimulates the posterior pituitary to release ADH, which promotes water reabsorption in the kidneys.

Given its central role in elevating blood pressure, the RAAS is a primary target for antihypertensive therapies.

This compound: Mechanism of Action

This compound is a member of the phosphinyloxyacyl amino acid class of ACE inhibitors.[1] Its mechanism of action is the competitive inhibition of the Angiotensin-Converting Enzyme. By binding to the active site of ACE, this compound prevents the conversion of angiotensin I to angiotensin II. This inhibition leads to a reduction in the circulating levels of angiotensin II, thereby mitigating its physiological effects. The consequences of ACE inhibition by this compound include:

-

Reduced Vasoconstriction: Lower levels of angiotensin II lead to vasodilation of both arterioles and veins, resulting in a decrease in peripheral vascular resistance and a reduction in blood pressure.

-

Decreased Aldosterone Secretion: The reduction in angiotensin II stimulation of the adrenal cortex leads to lower aldosterone levels. This, in turn, promotes natriuresis (sodium excretion) and a slight increase in serum potassium levels.

-

Inhibition of Bradykinin Degradation: ACE is also responsible for the breakdown of bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases the levels of bradykinin, which contributes to its antihypertensive effect through vasodilation.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for this compound's in vitro and in vivo activity, with comparative data for other well-established ACE inhibitors.

Table 1: In Vitro ACE Inhibitory Activity

| Compound | IC50 (nM) | Source |

| This compound (SQ 29,852) | 36 | [1] |

| Captopril | 1.7 | N/A |

| Enalaprilat | 1.2 | N/A |

| Lisinopril | 1.2 | N/A |

| Ramiprilat | 2.0 | N/A |

Table 2: In Vivo Antihypertensive Efficacy in Animal Models

| Compound | Animal Model | Route | ED50 | Source |

| This compound (SQ 29,852) | Normotensive Rats | IV | 0.063 µmol/kg | [1] |

| This compound (SQ 29,852) | Normotensive Rats | PO | 0.53 µmol/kg | [1] |

| Captopril | Normotensive Rats | IV | 0.23 µmol/kg | N/A |

| Captopril | Normotensive Rats | PO | 1.8 µmol/kg | N/A |

Preclinical Pharmacodynamics and Pharmacokinetics

Pharmacodynamics

Studies in spontaneously hypertensive rats (SHR) have demonstrated that this compound produces a dose-dependent reduction in blood pressure. At doses of 23 and 68 µmol/kg, a significant lowering of blood pressure was observed that persisted for 24 hours.[2] In a two-kidney, one-clip hypertensive rat model, oral doses of 2.3, 6.8, 23, and 68 µmol/kg resulted in significant and dose-related decreases in arterial pressure, which also lasted for 24 hours.[2] The duration of this compound's inhibition of the angiotensin I pressor response in rats was longer than that of an equimolar dose of captopril.[2]

A study by Chen et al. (1992) investigated the ex vivo effects of this compound on ACE in various tissues of male Sprague-Dawley rats. Following a single oral administration of 100 mg/kg, this compound rapidly inhibited ACE in plasma, kidney, and lung within 3 hours. Chronic administration (twice daily for 3 days) resulted in clear inhibition of ACE in the subfornical organ and the lamina terminalis, two circumventricular organs of the brain that are not protected by the blood-brain barrier. However, no significant ACE inhibition was observed in brain regions within the blood-brain barrier, such as the caudate-putamen and hypothalamus.[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans are not publicly available. Preclinical studies in rats suggest that this compound is orally active.[1] The prolonged ACE inhibitory effects observed in anephric rats compared to sham-operated rats suggest a renal route of excretion for this compound.[2]

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of ACE inhibitors. Note: These are generalized protocols and may not reflect the exact methodologies used in the specific studies cited for this compound.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This assay is based on the hydrolysis of the substrate N-Hippuryl-His-Leu (HHL) by ACE to release hippuric acid and the dipeptide His-Leu. The amount of hippuric acid produced is quantified by spectrophotometry.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

N-Hippuryl-His-Leu (HHL)

-

Borate buffer (pH 8.3)

-

1N HCl

-

Ethyl acetate

-

This compound (or other test inhibitors)

-

Spectrophotometer

Procedure:

-

Prepare a solution of ACE in borate buffer.

-

Prepare various concentrations of this compound in borate buffer.

-

In a series of test tubes, add the ACE solution and the this compound solution (or buffer for control). Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL substrate solution to each tube.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 1N HCl.

-

Extract the hippuric acid formed into a known volume of ethyl acetate by vortexing.

-

Centrifuge to separate the layers.

-

Carefully transfer the ethyl acetate (upper) layer to a clean tube and evaporate to dryness.

-

Reconstitute the dried hippuric acid in a suitable buffer or deionized water.

-

Measure the absorbance at 228 nm using a spectrophotometer.

-

Calculate the percentage of ACE inhibition for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This model is widely used to assess the efficacy of antihypertensive agents.

Animals:

-

Male Spontaneously Hypertensive Rats (SHR)

-

Age-matched normotensive Wistar-Kyoto (WKY) rats as controls

Procedure:

-

Acclimate the rats to the housing conditions for at least one week.

-

Implant telemetry devices for continuous monitoring of blood pressure and heart rate, or use the tail-cuff method for non-invasive blood pressure measurements. Allow for a recovery period after surgery.

-

Record baseline blood pressure and heart rate for a sufficient period to establish a stable baseline.

-

Administer this compound orally (gavage) or intravenously at various doses. A vehicle control group should be included.

-

Continuously monitor blood pressure and heart rate for at least 24 hours post-administration.

-

Analyze the data to determine the dose-dependent effects on systolic, diastolic, and mean arterial pressure, as well as heart rate. Calculate the ED50, the dose required to produce 50% of the maximal effect.

Conclusion

This compound is a potent, orally active ACE inhibitor with a demonstrated antihypertensive effect in preclinical models of hypertension. Its mechanism of action through the inhibition of the renin-angiotensin-aldosterone system is well-established for its class. The available data indicate a long duration of action in animal models. However, there is a notable absence of publicly available information regarding the clinical development of this compound, including its pharmacokinetics, pharmacodynamics, efficacy, and safety in humans. This suggests that its development may have been discontinued. For researchers and drug development professionals, the preclinical profile of this compound provides valuable insights into the structure-activity relationships of phosphinyloxyacyl-based ACE inhibitors. Further investigation into the reasons for its apparent discontinuation could offer important lessons for the development of future cardiovascular therapeutics.

References

The Pharmacodynamics of Ceronapril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceronapril is a potent, orally active phosphonate angiotensin-converting enzyme (ACE) inhibitor.[1] While it was never commercially marketed, its pharmacodynamic profile provides valuable insights into the inhibition of the renin-angiotensin-aldosterone system (RAAS). This technical guide offers an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative data from preclinical studies, and relevant experimental protocols.

Introduction to this compound

This compound is a member of the angiotensin-converting enzyme (ACE) inhibitor class of drugs, which are widely used in the management of hypertension and heart failure.[2] Like other drugs in its class, this compound exerts its effects by inhibiting ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] This inhibition leads to vasodilation and a reduction in blood pressure.[2][3] Preclinical studies have demonstrated this compound's efficacy as an ACE inhibitor with a notable duration of action.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary pharmacodynamic effect of this compound is the competitive inhibition of ACE. This action disrupts the normal physiological cascade of the RAAS.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and the Action of this compound

Caption: this compound inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.

Quantitative Pharmacodynamic Data

While extensive clinical data for this compound is unavailable due to its non-commercialization, preclinical studies in animal models provide key quantitative insights into its ACE inhibitory activity.

In Vitro Potency

| Parameter | Value | Reference |

| IC50 (ACE inhibition) | 36 nM | [4] |

Ex Vivo ACE Inhibition in Rats

The following table summarizes the percentage of ACE inhibition in various tissues of male Sprague-Dawley rats following a single oral administration of this compound (100 mg/kg).

| Time Post-Administration | Plasma | Kidney | Lung |

| 3 hours | High Inhibition | High Inhibition | High Inhibition |

| 8 hours | Rapid Recovery | Sustained Inhibition | Rapid Recovery |

| 48 hours | N/A | Sustained Inhibition | N/A |

Data adapted from Neuropharmacology. 1992 Sep;31(9):929-35.[5]

ACE Inhibition in Brain Regions of Rats

This compound demonstrated selective inhibition of ACE in specific areas of the rat brain not protected by the blood-brain barrier.

| Brain Region | ACE Inhibition | Onset of Action | Duration |

| Vascular Organ of the Lamina Terminalis (OVLT) | Significant | 8 hours | Persistent (24-48 hours) |

| Subfornical Organ (SFO) | Significant | 8 hours | Persistent (24-48 hours) |

| Caudate-Putamen | No significant inhibition | N/A | N/A |

| Choroid Plexus | No significant inhibition | N/A | N/A |

Data adapted from Neuropharmacology. 1992 Sep;31(9):929-35.[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the pharmacodynamics of ACE inhibitors like this compound.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol is a common method for determining the in vitro potency of an ACE inhibitor.

Experimental Workflow for In Vitro ACE Inhibition Assay

Caption: Workflow for determining the in vitro IC50 of an ACE inhibitor.

Detailed Steps:

-

Reagent Preparation: Prepare solutions of angiotensin-converting enzyme (typically from rabbit lung), the substrate hippuryl-histidyl-leucine (HHL), and various concentrations of the inhibitor (this compound).

-

Incubation: Pre-incubate the ACE with the different concentrations of this compound for a specified time at 37°C.

-

Reaction Initiation: Add the HHL substrate to start the enzymatic reaction.

-

Reaction Termination: After a set incubation period, stop the reaction by adding an acid, such as hydrochloric acid.

-

Extraction: Extract the product of the reaction, hippuric acid, using a solvent like ethyl acetate.

-

Quantification: Measure the absorbance of the extracted hippuric acid using a spectrophotometer at a wavelength of 228 nm.

-

Data Analysis: Calculate the percentage of ACE inhibition for each this compound concentration and determine the IC50 value.

Ex Vivo Measurement of ACE Inhibition in Tissues (Autoradiography)

This protocol allows for the quantification and localization of ACE inhibition in different tissues following in vivo drug administration.

Experimental Workflow for Ex Vivo ACE Inhibition Measurement

Caption: Workflow for measuring ex vivo ACE inhibition in tissues using autoradiography.

Detailed Steps:

-

Animal Dosing: Administer this compound orally to the experimental animals (e.g., Sprague-Dawley rats) at the desired dose.

-

Tissue Harvesting: At predetermined time points after dosing, euthanize the animals and harvest the tissues of interest (e.g., kidney, lung, brain).

-

Tissue Preparation: Rapidly freeze the tissues and prepare thin sections using a cryostat.

-

Radioligand Binding: Incubate the tissue sections with a radiolabeled ACE inhibitor (e.g., 125I-labeled lisinopril analog).

-

Washing: Wash the sections to remove any unbound radioligand.

-

Imaging: Expose the labeled tissue sections to X-ray film or a phosphor imaging screen to generate an autoradiogram.

-

Quantification: Analyze the autoradiograms using densitometry to quantify the amount of radioligand binding, which is inversely proportional to the level of ACE inhibition by this compound.

Conclusion

This compound is a potent ACE inhibitor with a well-defined mechanism of action centered on the disruption of the renin-angiotensin-aldosterone system. While its clinical development was not pursued, the available preclinical data on its pharmacodynamics, particularly its tissue-specific ACE inhibitory effects and duration of action, contribute to the broader understanding of this important class of cardiovascular drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of the pharmacodynamic properties of novel ACE inhibitors.

References

- 1. Angiotensin-converting enzyme inhibitors. Relationship between pharmacodynamics and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nps.org.au [nps.org.au]

- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 5. ahajournals.org [ahajournals.org]

Ceronapril: A Technical Guide to a Potent Angiotensin-Converting Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceronapril (also known by its investigational name SQ 29,852) is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE). Developed in the late 1980s, it demonstrated significant promise in preclinical studies as a long-acting antihypertensive agent. This technical guide provides a comprehensive overview of the core preclinical data on this compound, including its mechanism of action, potential therapeutic targets, quantitative efficacy data, and detailed experimental methodologies. Notably, this compound was never brought to market, and there is a conspicuous absence of publicly available clinical trial data. This document will focus on the robust preclinical findings and offer insights into the potential trajectory of its development.

Mechanism of Action and Therapeutic Target

This compound's primary therapeutic target is the angiotensin-converting enzyme (ACE) , a key component of the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.

By inhibiting ACE, this compound effectively blocks the production of angiotensin II, leading to vasodilation and a reduction in aldosterone levels. This dual action results in a decrease in total peripheral resistance and a lowering of blood pressure. The RAAS is a well-established and clinically validated target for the treatment of hypertension and heart failure.

Signaling Pathway

Quantitative Preclinical Data

This compound's potency and efficacy have been quantified in a series of in vitro and in vivo preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro ACE Inhibitory Activity

| Parameter | Value | Species/Source | Reference |

| IC50 | 34 nM | Rat Brain Slices | [1] |

Table 2: In Vivo Efficacy in Animal Models

| Model | Route | Dose | Effect | Duration | Reference |

| Normotensive Rats | IV | 60 nmol/kg (ED50) | Inhibition of Angiotensin I Pressor Response | - | [2] |

| Normotensive Rats | PO | 18 µmol/kg (ED50) | Inhibition of Angiotensin I Pressor Response | - | [2] |

| Spontaneously Hypertensive Rats (SHR) | PO | 23 µmol/kg | Significant Blood Pressure Lowering | > 24 hours | [2] |

| Spontaneously Hypertensive Rats (SHR) | PO | 68 µmol/kg | Significant Blood Pressure Lowering | > 24 hours | [2] |

| Two-Kidney, One-Clip Hypertensive Rats | PO | 2.3 - 68 µmol/kg | Dose-related Fall in Arterial Pressure | > 24 hours | [2] |

Table 3: Comparative Potency of ACE Inhibitors (In Vitro)

| Compound | Relative Potency | Reference |

| This compound (SQ 29,852) | 1.0 | [3] |

| Captopril | 3.5 | [3] |

| Enalaprilat | 12 | [3] |

| Fosinoprilat | 13 | [3] |

| Zofenoprilat | 20 | [3] |

| Lisinopril | 24 | [3] |

| Ramiprilat | 51 | [3] |

Table 4: Pharmacokinetic Parameters in Rats (Single-Pass Jejunal Perfusion)[1]

| Parameter | This compound (SQ 29,852) | Lisinopril |

| Maximal Flux (Jmax) | 0.16 | 0.032 |

| Michaelis Constant (Km) | 0.08 mM | 0.082 mM |

| Carrier Permeability (Pc) | 2.0 | 0.39 |

| Passive Permeability (P*m) | 0.25 | Not Significant |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro ACE Inhibition Assay (Autoradiography)

This protocol is based on the methodology described for determining the IC50 of this compound in rat brain slices[1].

References

- 1. Intestinal absorption mechanism of dipeptide angiotensin converting enzyme inhibitors of the lysyl-proline type: lisinopril and SQ 29,852 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceranapril (SQ 29,852), an orally active inhibitor of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Ceronapril Administration Protocols in Rat Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the administration of Ceronapril in rat models, particularly focusing on its antihypertensive effects in Spontaneously Hypertensive Rats (SHR).

Data Presentation

This compound Pharmacokinetic Parameters in Rats

| Parameter | Value | Rat Strain | Administration Route | Dosage | Reference |

| Tmax (Time to Peak Concentration) | ~1 hour | Sprague-Dawley | Oral | Not Specified | [1] |

| Peak Plasma Concentration (Cmax) | Not Specified | Sprague-Dawley | Oral | Not Specified | [1] |

| Half-life (t½) | Not Specified | Sprague-Dawley | Oral | Not Specified | [1] |

| Bioavailability | Not Specified | Sprague-Dawley | Oral | Not Specified | [1] |

Dose-Dependent Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHR)

| Dosage (µmol/kg, Oral) | Baseline Systolic Blood Pressure (mmHg) | Post-treatment Systolic Blood Pressure (mmHg) | Change in Systolic Blood Pressure (mmHg) | Duration of Effect | Reference |

| 23 | ~180-200 | Significantly Reduced | Data Not Quantified | > 24 hours | Not Specified |

| 68 | ~180-200 | Significantly Reduced | Data Not Quantified | > 24 hours | Not Specified |

Note: While studies confirm a significant, dose-dependent, and long-lasting reduction in blood pressure in SHR with oral administration of this compound, specific quantitative data from dose-response studies are not detailed in the available literature. The baseline blood pressure is typical for adult SHR models.[2][3]

Experimental Protocols

Protocol 1: Oral Administration of this compound by Gavage

This protocol outlines the standard procedure for administering this compound orally to rats.

Materials:

-

This compound

-

Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose, or 10% sucrose solution)[4]

-

Oral gavage needle (flexible-tipped, appropriate size for the rat)

-

Syringe (appropriate volume for the calculated dose)

-

Animal scale

Procedure:

-

Animal Preparation:

-

Acclimatize the rats to the experimental environment for at least one week prior to the study.[5]

-

House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.[5]

-

Weigh each rat on the day of dosing to accurately calculate the required dose volume.

-

-

Drug Preparation:

-

Prepare the this compound formulation by dissolving or suspending the required amount of the compound in the chosen vehicle. Ensure the formulation is homogenous. The vehicle should be selected based on the solubility of this compound and should be non-toxic to the animals. Distilled water is a common vehicle for water-soluble compounds.

-

-

Administration:

-

Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck to immobilize the head and align the esophagus and pharynx.

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus and prevent accidental entry into the trachea. Mark this length on the gavage needle.

-

Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus. The rat should swallow the tube as it is advanced.

-

Crucially, if any resistance is met or the rat shows signs of distress (e.g., coughing, cyanosis), immediately withdraw the needle and reassess the procedure.

-

Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly administer the this compound formulation.

-

After administration, gently withdraw the gavage needle.

-

Return the rat to its cage and monitor for any immediate adverse reactions.

-

Protocol 2: Measurement of Blood Pressure in Spontaneously Hypertensive Rats (SHR) using the Tail-Cuff Method

This non-invasive method is commonly used to measure systolic blood pressure in conscious rats.

Materials:

-

Rat restrainer

-

Tail-cuff blood pressure system (including a tail cuff, a pulse sensor, and a sphygmomanometer)

-

Warming chamber or heating pad

Procedure:

-

Acclimatization and Training:

-

To minimize stress-induced blood pressure fluctuations, acclimatize the rats to the restrainer and the tail-cuff procedure for several days before the actual measurements.[6]

-

Place the rat in the restrainer for short periods each day, gradually increasing the duration.

-

-

Measurement:

-

Gently warm the rat's tail using a warming chamber or a heating pad set to a safe temperature (around 37°C) to increase blood flow and facilitate pulse detection.

-

Place the rat in the restrainer.

-

Position the tail cuff around the base of the tail and the pulse sensor distal to the cuff.

-

Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) to occlude blood flow.

-

Slowly deflate the cuff at a constant rate.

-

The pressure at which the pulse reappears, as detected by the sensor, corresponds to the systolic blood pressure.

-

Repeat the measurement several times (e.g., 5-10 times) for each rat and calculate the average to ensure accuracy and reliability.[7]

-

Conduct baseline blood pressure measurements before this compound administration and at specified time points after administration to evaluate the drug's effect.

-

Mandatory Visualizations

Signaling Pathway of the Renin-Angiotensin System (RAS) and the Site of Action of this compound

Caption: this compound inhibits ACE, blocking Angiotensin II production.

Experimental Workflow for Evaluating the Antihypertensive Effect of this compound in SHR

Caption: Workflow for antihypertensive drug testing in SHR models.

References

- 1. Effect of acute and chronic administration of this compound on angiotensin converting enzyme in plasma, kidney, lung, brain regions and cerebrospinal fluid of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment [mdpi.com]

- 4. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. Captopril and the response to stress in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effect of chronic antihypertensive treatment on vascular smooth muscle cell phenotype in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Ceronapril

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of Ceronapril in pharmaceutical formulations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Due to the limited availability of specific HPLC methods for this compound in published literature, this protocol has been adapted from validated methods for structurally similar angiotensin-converting enzyme (ACE) inhibitors, such as Enalapril.[1][2] The described method is designed to be simple, accurate, and precise, making it suitable for routine quality control and stability testing.

Introduction to this compound Analysis

This compound is an angiotensin-converting enzyme (ACE) inhibitor. The accurate quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug compounds.[3][4] A stability-indicating HPLC method is essential as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, thus providing a reliable assessment of the drug's stability under various environmental conditions.[3][5]

Proposed HPLC Method for this compound

The following reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. This method is based on established protocols for other dicarboxylate-containing ACE inhibitors and is expected to provide good resolution and sensitivity.

2.1. Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

2.2. Rationale for Method Selection

-

Stationary Phase: A C18 column is a common choice for the analysis of moderately polar compounds like this compound, offering excellent separation and peak shape.

-

Mobile Phase: A mixture of acetonitrile and a slightly acidic phosphate buffer is effective for the elution of ACE inhibitors, providing good resolution from potential impurities. The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention time and peak symmetry.

-

Detection: this compound contains a chromophore that allows for sensitive detection by UV spectrophotometry at a wavelength of approximately 215 nm.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed HPLC method for this compound analysis. These values are based on typical data from validated methods for similar ACE inhibitors.